methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate
Description
Methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole scaffold fused with a thiazole-carboxylate moiety. This structure combines aromatic, heterocyclic, and electron-withdrawing groups, making it a candidate for exploration in medicinal chemistry, particularly for kinase inhibition or anti-inflammatory applications. Crystallographic studies using programs like SHELXL and ORTEP are critical for elucidating its three-dimensional conformation, including ring puckering dynamics .
Properties
Molecular Formula |
C24H18N2O5S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H18N2O5S/c1-12-8-10-14(11-9-12)18-17-19(27)15-6-4-5-7-16(15)31-20(17)22(28)26(18)24-25-13(2)21(32-24)23(29)30-3/h4-11,18H,1-3H3 |
InChI Key |
HDKXPIIEKMXRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiazole and carboxylate groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow processes to ensure consistent and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new substituents.
Scientific Research Applications
Methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing chromenone, pyrrole, or thiazole motifs. Below is a detailed analysis:
Chromenone Derivatives
- Example 62 (): Structure: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key Differences:
- Replaces the thiazole-carboxylate with a pyrazolo[3,4-d]pyrimidine group.
- Contains fluorophenyl and fluoro-chromenone substituents, enhancing metabolic stability compared to the target compound’s methylphenyl group. Bioactivity: Exhibits kinase inhibition (mass spec: 560.2 [M+1]), suggesting the target compound may share similar pharmacological profiles.
Thiazole-Carboxylate Derivatives
- Methyl-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (): Structure: Thieno-pyrazole fused with a carboxylate group. Key Differences:
- Lacks the chromeno-pyrrole core, reducing planar rigidity.
- Thiophene ring instead of thiazole, altering electronic properties.
Pyrrole-Fused Heterocycles
- 1-Phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole () :
- Structure: Pyrazolo-pyrazole system with phenyl and pyridyl groups.
- Key Differences:
- Replaces the chromenone with a pyridine ring, reducing oxygen-based hydrogen bonding capacity.
- Lacks the thiazole-carboxylate’s ester functionality, impacting solubility.
Table 1: Structural and Functional Comparison
Research Findings and Challenges
- Crystallography: The target compound’s chromeno-pyrrole ring system likely exhibits puckering dynamics, as described by Cremer and Pople’s generalized coordinates . Refinement via SHELXL would resolve anisotropic displacement parameters.
- Synthetic Complexity : The compound’s fused heterocycles require multi-step synthesis, analogous to ’s Pd-catalyzed cross-coupling .
- Bioactivity Gaps : While analogs like Example 62 show kinase inhibition , the target compound’s activity remains unvalidated, necessitating enzymatic assays.
Biological Activity
Methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 478.5 g/mol. Its structure features a thiazole ring and a chromeno-pyrrole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole-containing compounds. For instance, derivatives of pyrrole have shown significant activity against various bacterial strains. This compound may exhibit similar properties due to its structural components.
- Case Study : A study on pyrrole derivatives indicated that compounds with similar structures demonstrated MIC values as low as 0.125 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA) . This suggests that the compound could be effective against resistant bacterial strains.
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer potential. The presence of specific functional groups in this compound may enhance its efficacy in inhibiting cancer cell proliferation.
- Research Findings : Studies indicate that certain pyrrole-based compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins . Further investigation into this compound's mechanism could reveal its potential as an anticancer agent.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell growth.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways that control cell survival and proliferation.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
